molecular formula C4H2BrClF3NO B6270878 2-bromo-5-(trifluoromethyl)-1,3-oxazole hydrochloride CAS No. 2613382-14-0

2-bromo-5-(trifluoromethyl)-1,3-oxazole hydrochloride

Cat. No.: B6270878
CAS No.: 2613382-14-0
M. Wt: 252.42 g/mol
InChI Key: OQYQMCXRRUVEIU-UHFFFAOYSA-N
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Description

2-Bromo-5-(trifluoromethyl)-1,3-oxazole hydrochloride is a chemical compound that features a bromine atom, a trifluoromethyl group, and an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-5-(trifluoromethyl)-1,3-oxazole hydrochloride typically involves the bromination of 5-(trifluoromethyl)-1,3-oxazole. The reaction is carried out under controlled conditions using bromine or a bromine-containing reagent. The reaction conditions often include the use of a solvent such as dichloromethane or chloroform, and the reaction is typically performed at low temperatures to control the reactivity of bromine.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-(trifluoromethyl)-1,3-oxazole hydrochloride can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The oxazole ring can be oxidized under specific conditions to form oxazole N-oxides.

    Reduction Reactions: The trifluoromethyl group can be reduced to a difluoromethyl or monofluoromethyl group using suitable reducing agents.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. These reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide or acetonitrile.

    Oxidation Reactions: Oxidizing agents such as m-chloroperbenzoic acid or hydrogen peroxide are used under controlled conditions.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or diisobutylaluminum hydride are employed.

Major Products Formed

    Substitution Reactions: Products include 2-azido-5-(trifluoromethyl)-1,3-oxazole, 2-thio-5-(trifluoromethyl)-1,3-oxazole, and 2-alkoxy-5-(trifluoromethyl)-1,3-oxazole.

    Oxidation Reactions: The major product is 2-bromo-5-(trifluoromethyl)-1,3-oxazole N-oxide.

    Reduction Reactions: Products include 2-bromo-5-(difluoromethyl)-1,3-oxazole and 2-bromo-5-(monofluoromethyl)-1,3-oxazole.

Scientific Research Applications

2-Bromo-5-(trifluoromethyl)-1,3-oxazole hydrochloride has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

    Organic Synthesis: The compound serves as a versatile intermediate in the synthesis of complex organic molecules.

    Material Science: It is used in the development of advanced materials with unique electronic or optical properties.

    Biological Studies: The compound is employed in the study of biological pathways and mechanisms due to its ability to interact with specific biomolecules.

Mechanism of Action

The mechanism of action of 2-bromo-5-(trifluoromethyl)-1,3-oxazole hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and trifluoromethyl group contribute to the compound’s reactivity and binding affinity. The oxazole ring provides a stable scaffold that can interact with various biological targets, influencing pathways such as signal transduction or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-5-(trifluoromethyl)pyridine
  • 2-Bromo-5-(trifluoromethyl)benzenesulfonyl chloride
  • 2-Bromo-5-(trifluoromethyl)aniline

Uniqueness

2-Bromo-5-(trifluoromethyl)-1,3-oxazole hydrochloride is unique due to the presence of the oxazole ring, which imparts distinct chemical properties compared to other similar compounds. The combination of the bromine atom and trifluoromethyl group enhances its reactivity and potential for diverse applications in various fields.

Properties

CAS No.

2613382-14-0

Molecular Formula

C4H2BrClF3NO

Molecular Weight

252.42 g/mol

IUPAC Name

2-bromo-5-(trifluoromethyl)-1,3-oxazole;hydrochloride

InChI

InChI=1S/C4HBrF3NO.ClH/c5-3-9-1-2(10-3)4(6,7)8;/h1H;1H

InChI Key

OQYQMCXRRUVEIU-UHFFFAOYSA-N

Canonical SMILES

C1=C(OC(=N1)Br)C(F)(F)F.Cl

Purity

91

Origin of Product

United States

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